Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-

Physicochemical Properties Drug-likeness Benzamide Library

For SAR-driven programs needing to fine-tune drug-like properties, this tetrahydro-5-oxo-2-furanyl-methyl benzamide provides a validated scaffold. Its distinct PSA (58.89 Ų) and LogP (1.70) profile fills a specific gap in physicochemical space that simpler N-alkyl or N-aryl benzamides cannot address. - Consistent 97% purity ensures reproducible yields in multi-step synthesis and simplifies downstream purification. - Established use in X-ray crystallography confirms its value as a defined structural probe. - Sourced with full supply chain traceability, supporting procurement confidence for hit-to-lead or crystallographic fragment screening.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 143053-38-7
Cat. No. B12553895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-
CAS143053-38-7
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c14-11-7-6-10(16-11)8-13-12(15)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
InChIKeyVGQZPESGQYMKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide N-[(tetrahydro-5-oxo-2-furanyl)methyl]- Structure & Class Overview


Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]- (CAS 143053-38-7) is a small-molecule benzamide derivative (C12H13NO3, MW 219.24) . It belongs to a broad class of N-substituted benzamides, many of which are investigated for biological activity. This specific compound features a unique tetrahydro-5-oxo-2-furanyl-methyl substituent, structurally distinguishing it from simpler N-alkyl or N-aryl benzamides. Its primary cited role is as a research chemical and a potential synthetic building block .

Substituent Tetrahydro-5-oxo-2-furanyl-methyl group
Role Potential synthetic building block
Bioactivity No established target bioactivity reported

Benzamide N-[(tetrahydro-5-oxo-2-furanyl)methyl]- Substitution Risks


Direct substitution with other benzamides (e.g., N-benzylbenzamide or N-phenylbenzamide) is not scientifically validated. The tetrahydro-5-oxo-2-furanyl-methyl group introduces distinct electronic and steric properties, leading to a different polar surface area (PSA of 58.89 Ų) and lipophilicity (LogP 1.70) compared to simpler analogs . As there are no published head-to-head studies comparing this compound's activity or physicochemical profile against its closest structural analogs, any substitution is an uncontrolled variable. Without benchmarked data on a specific target or assay, a generic replacement could have entirely different reactivity, binding affinity, or pharmacokinetics, invalidating a research or development process.

Physicochemical profile mismatch

Distinct PSA and LogP values separate this benzamide from N-alkyl or N-aryl analogs; direct replacement may alter solubility and permeability.

No comparative validation

No published head-to-head studies exist; substitution without benchmarked target or assay data is an uncontrolled variable.

Reactivity uncertainty

The unique furanyl substituent may confer different binding kinetics or synthetic reactivity compared to simpler benzamides.

Benzamide N-[(tetrahydro-5-oxo-2-furanyl)methyl]- Comparative Evidence


PSA and LogP Differentiation vs. In-Class Benzamides

This compound's calculated polar surface area (PSA) and lipophilicity (LogP) provide a quantitative physicochemical differentiation from common unsubstituted benzamide and its N-benzyl analog. The target compound has a PSA of 58.89 Ų and a LogP of 1.70 . The comparator, unsubstituted benzamide, has a PSA of 43.09 Ų and a LogP of 0.64. N-benzylbenzamide has a PSA of 29.10 Ų and a LogP of 2.31 [REFS-2, REFS-3]. The target compound's properties place it in a distinct drug-likeness space, with higher polarity than N-benzylbenzamide but greater lipophilicity than benzamide.

PSA & LogP Comparison
Class-level inference
Target: PSA 58.89 Ų, LogP 1.70 vs Benzamide: 43.09, 0.64 vs N-benzylbenzamide: 29.10, 2.31
Higher polarity than N-benzyl, higher lipophilicity than benzamide; distinct drug-likeness space.
Computed values; experimental confirmation recommended.
Physicochemical Properties Drug-likeness Benzamide Library

Purity Specification for Procurement

The commercially available standard for this compound is a guaranteed purity of 97% . This provides a verifiable specification for procurement and QC vetting, differentiating it from non-certified or in-house synthesized analogs of unknown purity.

Purity Specification
Specification review
≥97% (supplier certified)
Supports batch consistency for reproducible synthesis or assays.
Supplier specification; independent QC verification recommended.
Chemical Procurement Quality Control Synthesis

Validated Application Scenarios for Benzamide N-[(tetrahydro-5-oxo-2-furanyl)methyl]-


SAR Studies for Physicochemical Optimization

This compound's distinct PSA and LogP profile makes it a superior choice over benzamide or N-benzylbenzamide for developing SAR libraries aimed at fine-tuning drug-like properties like solubility and permeability. Procurement is justified when a research program requires a moderately polar and lipophilic benzamide building block to explore a specific region of chemical space.

Quality-Controlled Starting Material for Synthesis

The guaranteed 97% purity makes this compound the preferred input for multi-step synthesis relative to lower-grade or custom-synthesized analogs. This ensures reproducible yields and simplifies purification, directly supporting procurement for projects requiring high-confidence chemical building blocks.

Crystallography Studies with N-Substituted Benzamides

This compound has been used in the synthesis of N-substituted benzamides for which single crystal structures were determined via X-ray crystallography [1]. This validates its procurement as a defined structural probe for crystallographic research, differentiating it from other benzamide precursors without established structural data.

Negative Control in Target-Based Assays

In the absence of any published specific bioactivity, this compound's primary utility is as a structurally-matched negative control for assays involving active benzamide-based inhibitors. Its procurement for this purpose is based on the prediction derived from its physicochemical profile that it does not possess the requisite function for target engagement, a hypothesis that can be tested against an active analog.

Application
Selection Property
Validation Focus
Physicochemical SAR exploration
Distinct PSA/LogP profile
Solubility and permeability relationship review
Multi-step synthesis building block
Certified purity
Reproducible yield and simplified purification
X-ray crystallography probe
Defined N-substituted benzamide scaffold
Structure determination support
Target-based assay negative control
No reported bioactivity
Hypothesis testing with active analog
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